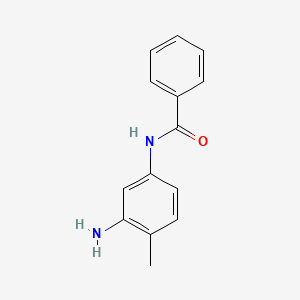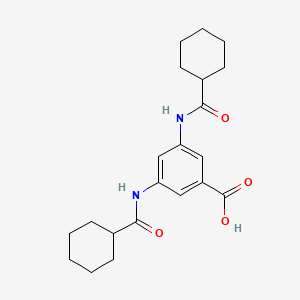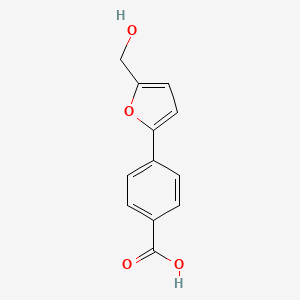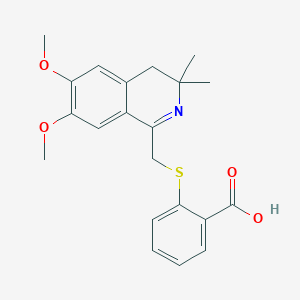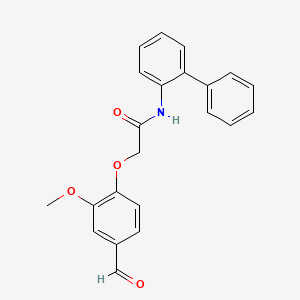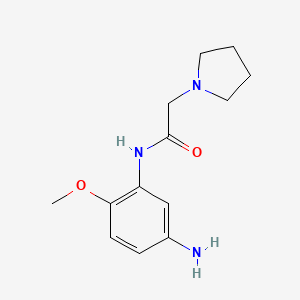
4-amino-N-(2,4-dichlorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-amino-N-(2,4-dichlorophenyl)benzamide is a benzamide derivative characterized by the presence of an amide functional group attached to a benzene ring, which is further substituted with two chlorine atoms at the 2 and 4 positions and an amino group at the para position. The structure of this compound is similar to other benzanilides, with the amide group forming a distinct dihedral angle with the benzoyl ring, and the rings themselves being almost coplanar .
Synthesis Analysis
The synthesis of related benzamide compounds often involves the reaction of appropriate amine and acid derivatives. For instance, N-(1-amino-2,2-dichloroethyl)benzamides are synthesized through the reaction of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines, yielding high to quantitative yields. However, reactions with arylamines or ammonia require a different approach, starting from N-(1,2,2,2-tetrachloroethyl)benzamides, which are then aminated and selectively monodechlorinated .
Molecular Structure Analysis
The molecular structure of 4-amino-N-(2,4-dichlorophenyl)benzamide has been determined to feature anti conformations of the N-H and C=O bonds. The amide group forms a dihedral angle of 33.0° with the benzoyl ring, and the rings are almost coplanar with a dihedral angle of 2.6°. This structure is stabilized by N-H⋯O hydrogen bonds forming infinite chains along the b axis .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. For example, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone results in the formation of N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one, showcasing the reactivity of such compounds under light-induced conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be characterized using various spectroscopic techniques. For instance, vibrational and electronic spectra can be investigated using UV-vis, FT-IR, and FT-Raman spectroscopy. The electrochemical properties can be measured by cyclic voltammetry. Theoretical calculations, such as density functional theory (DFT), can predict ground state molecular geometries, vibrational frequencies, and electronic properties . Additionally, the characterization of polymorphs of related compounds, such as TKS159, has been performed using X-ray powder diffractometry, thermal analysis, and spectroscopy, revealing different physical properties between the polymorphs .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
4-amino-N-(2,4-dichlorophenyl)benzamide shows potential in anticonvulsant activity. Analogues of ameltolide, which include derivatives of 4-amino-N-(2,4-dichlorophenyl)benzamide, have been evaluated in anticonvulsant models. These compounds demonstrated superior efficacy compared to phenytoin in maximal electroshock seizure tests, although they were inactive in other seizure models (Lambert et al., 1995).
Molecular Structure and Conformation
The molecular structure and conformation of N-(2,4-dichlorophenyl)benzamide have been studied. The compound's amide group forms a specific dihedral angle with the benzoyl ring, and the molecules are linked by hydrogen bonds into infinite chains (Gowda et al., 2008).
Antimicrobial and Antipathogenic Properties
Derivatives of 4-amino-N-(2,4-dichlorophenyl)benzamide have shown antimicrobial and antipathogenic activities. These derivatives have been tested against bacterial strains and demonstrated significant anti-microbial properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Crystal Structure Analysis
Detailed crystal structure analysis of compounds related to 4-amino-N-(2,4-dichlorophenyl)benzamide has been conducted. These studies provide insights into the dihedral angles and orientation of functional groups within the molecules, contributing to the understanding of their chemical properties (Saeed et al., 2010).
Interaction with Insect Pests
Research has explored the use of substituted benzamides, including compounds related to 4-amino-N-(2,4-dichlorophenyl)benzamide, in controlling insect pests like the boll weevil. These studies focus on the effectiveness of these compounds in causing progeny reduction and mortality in insects (Haynes, 1987).
Eigenschaften
IUPAC Name |
4-amino-N-(2,4-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-3-6-12(11(15)7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXCHLWKFUWHEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2,4-dichlorophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

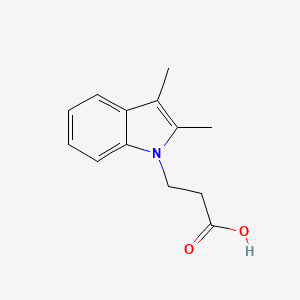
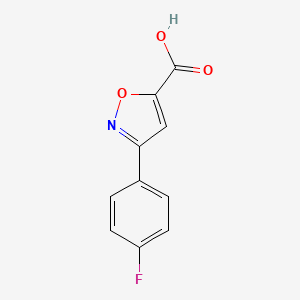

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)
![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide](/img/structure/B1299414.png)
![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)
